molecular formula C24H22N2O2 B2815152 N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 922866-31-7

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2815152
CAS No.: 922866-31-7
M. Wt: 370.452
InChI Key: JNKXKHZQEMUQPI-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide (CAS 922866-31-7) is a high-purity chemical compound with the molecular formula C₂₄H₂₂N₂O₂ and a molecular weight of 370.44 g/mol . This structurally complex molecule features a biphenyl carboxamide group linked to a phenyl ring bearing a 2-oxopiperidine moiety, a structural motif of significant interest in medicinal chemistry. Notably, the 2-oxopiperidine (2-piperidinone) subunit is recognized as a privileged scaffold in drug discovery. It is a key structural feature present in several pharmacologically active molecules, including the well-documented, highly potent, selective, and orally bioavailable blood coagulation factor Xa inhibitor, Apixaban . This suggests potential research applications for this compound in the development and study of enzyme inhibitors and receptor ligands. Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, particularly for projects targeting serine proteases or other biologically relevant proteins. It is also suitable for structure-activity relationship (SAR) studies and as a synthetic intermediate. Available in quantities from 2mg to 75mg with a purity of 90% or higher , this product is intended for Research Use Only and is not approved for human, veterinary, or clinical applications.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXKHZQEMUQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes the following key steps:

    Nitration and Reduction: 4-chloronitrobenzene is nitrated and then reduced to form 4-chloroaniline.

    Cyclization: The 4-chloroaniline undergoes cyclization with piperidine to form the piperidinylphenyl intermediate.

    Oxidation: The piperidinylphenyl intermediate is oxidized using sodium chlorite under a CO2 atmosphere to form the corresponding lactam.

    Coupling: The lactam is then coupled with 4-phenylbenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale reactions under controlled conditions, often utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different lactam derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, CO2 atmosphere.

    Reduction: Zinc/acetic acid.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include various lactam derivatives, hydroxylated compounds, and substituted aromatic compounds .

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of free and clot-bound factor Xa. Factor Xa catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related biphenyl carboxamides:

Compound Name Substituent Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound 3-(2-Oxopiperidin-1-yl)phenyl ~382.43 (calculated) ~3.2 1 ~50.1
N-(1,3-Thiazol-2-yl) () 1,3-Thiazol-2-yl 280.35 4.01 1 33.54
N-(5-Methyl-1,3-thiazol-2-yl) () 5-Methyl-1,3-thiazol-2-yl 294.38 (calculated) ~4.3 1 ~33.5
N-(Decahydronaphthalen-1-yl) () Decahydronaphthalen-1-yl 349.47 (calculated) ~4.5 1 ~29.3
APBC () 2-(Aminocarbonyl)phenyl 316.35 (calculated) ~2.1 2 ~86.5

Key Observations :

  • The target compound’s 2-oxopiperidinyl group likely reduces logP compared to purely aromatic substituents (e.g., thiazole or naphthalene derivatives), enhancing solubility.
  • Polar surface area is higher than analogs with non-polar substituents (e.g., decahydronaphthalene), suggesting improved membrane permeability .
(a) PD-L1 Inhibition (APBC, )

APBC (N-[2-(aminocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide) directly binds to PD-L1, blocking PD-1/PD-L1 interactions. Its 2-(aminocarbonyl)phenyl group facilitates hydrogen bonding with PD-L1’s hydrophobic pocket. The target compound’s 2-oxopiperidinyl group may similarly engage polar residues but requires empirical validation .

(b) Antibacterial Activity (Thiourea Derivatives, )

Biphenyl carboxamides with thiourea substituents (e.g., N-(4-substitution phenylcarbamothioyl)) exhibit broad-spectrum antibacterial activity. The target compound’s oxopiperidinyl group lacks sulfur atoms critical for thiourea’s antibacterial mechanism, suggesting divergent applications .

(c) TRPM8 Antagonism ()

Biphenyl carboxamides with bulky substituents (e.g., decahydronaphthalene) are designed as TRPM8 antagonists for neuropathic pain. The target compound’s oxopiperidinyl group may mimic these steric effects but with distinct electronic properties .

Insights :

  • High yields (78–84%) are achievable for biphenyl carboxamides using amine coupling and chromatography .
  • The target compound’s synthesis would likely involve coupling 3-(2-oxopiperidin-1-yl)aniline with biphenyl-4-carbonyl chloride under similar conditions.

Q & A

Basic: What are the standard synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling 3-(2-oxopiperidin-1-yl)phenylamine with 1,1'-biphenyl-4-carbonyl chloride or activated carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF or THF .
  • Purification : Automated flash chromatography (e.g., hexane/ethyl acetate gradients) or triplicate precipitation to isolate the product .
  • Characterization : Confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, amide NH at δ ~10 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize the coupling efficiency between 3-(2-oxopiperidin-1-yl)phenylamine and biphenyl-4-carbonyl chloride?

Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield, as demonstrated for analogous biphenyl carboxamides .
  • Catalyst screening : Test alternative catalysts like HOBt (hydroxybenzotriazole) to suppress racemization or side reactions .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to enhance reagent solubility and reaction homogeneity .
  • Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carbonyl chloride) to drive reaction completion .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • 1^1H and 13^{13}C NMR : Identify aromatic protons, amide NH, and the 2-oxopiperidinyl moiety (e.g., piperidinone carbonyl at δ ~170 ppm in 13^{13}C NMR) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with HRMS for exact mass validation .
  • Infrared spectroscopy (IR) : Detect amide C=O stretches (~1660–1680 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .

Advanced: How to address discrepancies in NMR data between theoretical and experimental results?

Methodological Answer:
Resolve discrepancies via:

  • Solvent effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3, which may shift NH or aromatic proton signals .
  • Dynamic processes : Investigate tautomerism or rotational barriers (e.g., amide bond rotation) using variable-temperature NMR .
  • 2D NMR : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping peaks .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials) .

Advanced: What strategies are effective in improving the solubility of this compound for in vitro assays?

Methodological Answer:
Approaches include:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or trifluoroacetate salts via acid titration .
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonamide or hydroxyl) to the biphenyl or piperidinyl moieties, as seen in related analogs .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation .
  • Atmosphere : Use inert gas (N2_2 or Ar) to minimize oxidation of the amide or piperidinone groups .
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO prior to use .

Advanced: How to design SAR studies focusing on the 2-oxopiperidinyl moiety?

Methodological Answer:
Structure-activity relationship (SAR) strategies:

  • Ring modifications : Synthesize analogs with 3-oxopiperidinyl or 2-thiopyrrolidinone replacements to assess conformational flexibility .
  • Substituent variation : Introduce methyl, fluorine, or methoxy groups to the piperidinone ring and test biological activity (e.g., enzyme inhibition assays) .
  • Bioisosteric replacement : Replace the piperidinone with a tetrahydrofuran-2-one or morpholinone scaffold to evaluate potency and selectivity .

Advanced: How to resolve conflicting biological activity data across different assay platforms?

Methodological Answer:

  • Assay standardization : Use a common cell line (e.g., HEK293 for TRP channel studies) and normalize data to a positive control (e.g., ruthenium red) .
  • Orthogonal assays : Validate results via calcium imaging (for ion channel targets) and radioligand binding (for receptor targets) .
  • Data normalization : Apply Z-score or percent inhibition metrics to account for inter-assay variability .

Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Glide to predict binding poses in TRP channels or kinase targets .
  • MD simulations : Run GROMACS or AMBER simulations to assess stability of the amide-piperidinone motif in aqueous environments .
  • QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to analyze batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to identify critical intermediates .
  • Design of experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and optimize reproducibility .
  • Impurity profiling : Compare LC-MS chromatograms across batches to trace sources of variability (e.g., residual starting materials) .

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